molecular formula C17H27ClN2O B11349464 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide

Cat. No.: B11349464
M. Wt: 310.9 g/mol
InChI Key: SCILFBXBIZNPMV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a diethylamino group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-chlorophenyl)-2-(diethylamino)ethanol, which is then reacted with 3-methylbutanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound used in organic synthesis with similar functional groups.

    Diethanolamine: Another compound with diethylamino functionality, used in various industrial applications.

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbutanamide

InChI

InChI=1S/C17H27ClN2O/c1-5-20(6-2)16(12-19-17(21)11-13(3)4)14-9-7-8-10-15(14)18/h7-10,13,16H,5-6,11-12H2,1-4H3,(H,19,21)

InChI Key

SCILFBXBIZNPMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)CC(C)C)C1=CC=CC=C1Cl

Origin of Product

United States

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